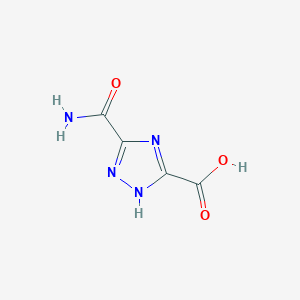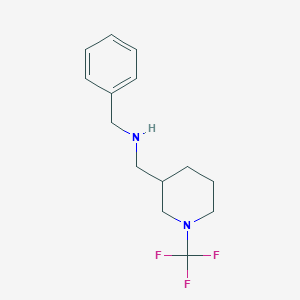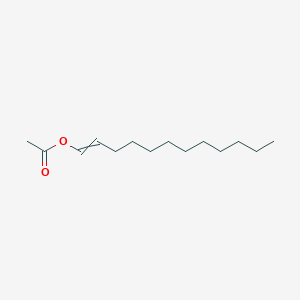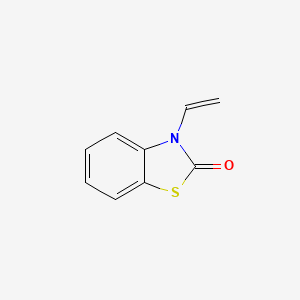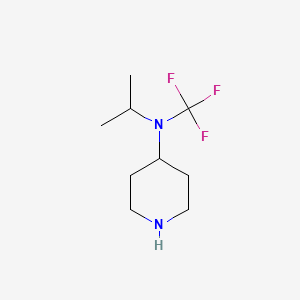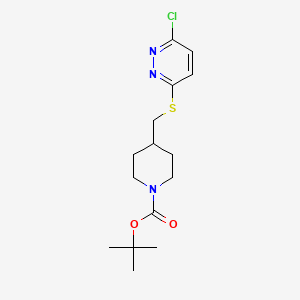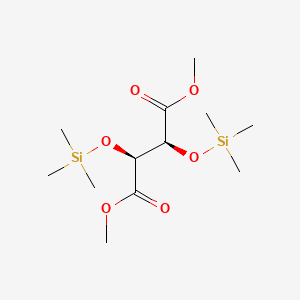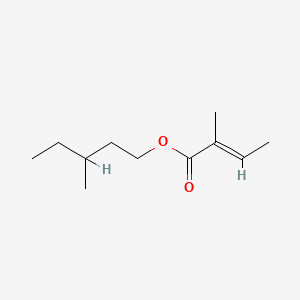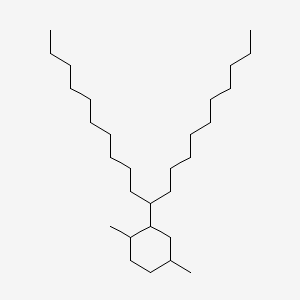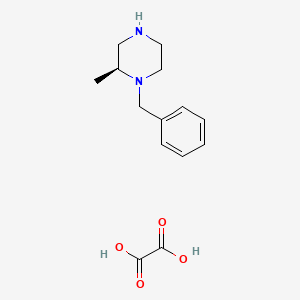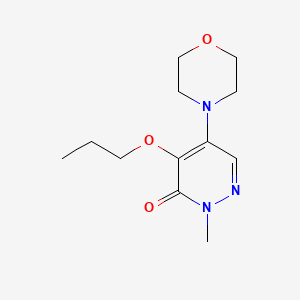
3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-propoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with a methyl group at the second position, a morpholino group at the fifth position, and a propoxy group at the fourth position. It is known for its diverse applications in medicinal chemistry and pharmacology due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl, morpholino, and propoxy groups can be achieved through nucleophilic substitution reactions. For instance, the methyl group can be introduced via alkylation using methyl iodide, while the morpholino and propoxy groups can be introduced through nucleophilic substitution reactions using morpholine and propyl bromide, respectively.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and purity.
Catalysts and Solvents: The use of appropriate catalysts and solvents can enhance reaction efficiency and selectivity. Common solvents include ethanol, methanol, and dichloromethane, while catalysts such as palladium or copper may be used to facilitate specific reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazinone derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory, analgesic, and antipyretic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-propoxy-3(2H)-pyridazinone: Lacks the morpholino group, which may result in different biological activity and chemical properties.
5-Morpholino-4-propoxy-3(2H)-pyridazinone: Lacks the methyl group, which may affect its pharmacokinetic and pharmacodynamic properties.
2-Methyl-5-morpholino-3(2H)-pyridazinone: Lacks the propoxy group, which may influence its solubility and reactivity.
Uniqueness
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone is unique due to the presence of all three substituents (methyl, morpholino, and propoxy groups) on the pyridazinone ring. This unique combination of substituents contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
51659-94-0 |
|---|---|
Fórmula molecular |
C12H19N3O3 |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
2-methyl-5-morpholin-4-yl-4-propoxypyridazin-3-one |
InChI |
InChI=1S/C12H19N3O3/c1-3-6-18-11-10(9-13-14(2)12(11)16)15-4-7-17-8-5-15/h9H,3-8H2,1-2H3 |
Clave InChI |
FTOCJMMRNZYPTP-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=NN(C1=O)C)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


